[3,4,5-Tris(acetyloxy)-6-{4-[bis(2-hydroxyethyl)carbamoyl]-2-methoxyphenoxy}oxan-2-YL]methyl acetate
Description
[3,4,5-Tris(acetyloxy)-6-{4-[bis(2-hydroxyethyl)carbamoyl]-2-methoxyphenoxy}oxan-2-YL]methyl acetate: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, carbamoyl, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[4-[bis(2-hydroxyethyl)carbamoyl]-2-methoxyphenoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO14/c1-14(30)36-13-21-22(37-15(2)31)23(38-16(3)32)24(39-17(4)33)26(41-21)40-19-7-6-18(12-20(19)35-5)25(34)27(8-10-28)9-11-29/h6-7,12,21-24,26,28-29H,8-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWJNAIAORLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)C(=O)N(CCO)CCO)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Tris(acetyloxy)-6-{4-[bis(2-hydroxyethyl)carbamoyl]-2-methoxyphenoxy}oxan-2-YL]methyl acetate typically involves multi-step organic reactions The methoxy group is introduced via methylation reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Tris(acetyloxy)-6-{4-[bis(2-hydroxyethyl)carbamoyl]-2-methoxyphenoxy}oxan-2-YL]methyl acetate: undergoes various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetyloxy groups yields carboxylic acids, while reduction of the carbamoyl group produces primary amines.
Scientific Research Applications
[3,4,5-Tris(acetyloxy)-6-{4-[bis(2-hydroxyethyl)carbamoyl]-2-methoxyphenoxy}oxan-2-YL]methyl acetate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3,4,5-Tris(acetyloxy)-6-{4-[bis(2-hydroxyethyl)carbamoyl]-2-methoxyphenoxy}oxan-2-YL]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its functional groups can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
[3,4,5-Tris(acetyloxy)-6-{4-[bis(2-hydroxyethyl)carbamoyl]-2-methoxyphenoxy}oxan-2-YL]methyl acetate: can be compared with similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Allopurinol Related Compounds: These compounds are used as pharmaceutical standards and have applications in quality control and drug development.
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
